![molecular formula C10H10O3 B3098160 4-(Hydroxymethyl)cinnamic acid CAS No. 1332370-00-9](/img/structure/B3098160.png)
4-(Hydroxymethyl)cinnamic acid
Overview
Description
4-(Hydroxymethyl)cinnamic acid is a chemical compound with the molecular formula C10H10O3 . It is a derivative of cinnamic acid, which is a key chemical found in plants such as Cinnamomum cassia (Chinese cinnamon) and Panax ginseng .
Synthesis Analysis
The synthesis of hydroxycinnamates, including this compound, can be achieved from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring, an alkene double bond, and an acrylic acid functional group . The InChIKey of the compound is WBVWJXSDIOLYPW-AATRIKPKSA-N .
Chemical Reactions Analysis
Cinnamic acid 4-hydroxylase (C4H) is a key enzyme that converts phenylalanine into cinnamic acid, which is then converted into this compound . The expression variations of both CHS and C4H are significantly related to the changes in total phenolic content .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 178.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .
Scientific Research Applications
Metabolic and Developmental Control
The cinnamic acid 4-hydroxylase of pea seedlings, a critical enzyme in the metabolism of aromatic compounds, demonstrates the role of 4-(Hydroxymethyl)cinnamic acid in plant metabolism. This enzyme, a microsomal mixed-function oxidase, requires specific conditions for activity and is subject to strong regulatory effects by its product. It highlights the enzyme's role in the metabolic and developmental control in plants (Russell, 1971).
Enzymatic Activity Assay
A spectrophotometric assay for trans-cinnamic acid 4-hydroxylase activity has been developed, enabling precise measurement and characterization of this enzyme's function in various biological systems (Lamb & Rubery, 1975).
Biosynthesis of Rosmarinic Acid
In the hornwort Anthoceros agrestis, cinnamic acid 4-hydroxylase plays a crucial role in the biosynthesis of rosmarinic acid. This study illustrates the enzyme's involvement in natural product synthesis in plants (Petersen, 2003).
Cytochrome P-450 Dependency
Research on cinnamic acid 4-hydroxylase in sorghum seedlings indicates a dependency on cytochrome P-450 for the hydroxylation of cinnamic acid, underlining the enzyme's biochemical significance in plant microsomal systems (Potts, Weklych, Conn, & Rowell, 1974).
Safety and Hazards
Mechanism of Action
Target of Action
Ozagrel impurity VI, also known as (E)-3-[4-(hydroxymethyl)phenyl]prop-2-enoic acid or 4-(Hydroxymethyl)cinnamic acid, primarily targets thromboxane A2 (TXA2) synthase . TXA2 synthase is an enzyme that plays a crucial role in the biosynthesis of thromboxane A2, a compound that stimulates platelet aggregation and smooth muscle contraction .
Mode of Action
Ozagrel impurity VI inhibits the biosynthesis of TXA2 by inhibiting the activity of TXA2 synthetase . PGI2 is a potent inhibitor of platelet aggregation and smooth muscle contraction .
Biochemical Pathways
The compound affects the cyclooxygenase (COX) pathway, specifically the production of thromboxane A2 (TXA2) and prostacyclin (PGI2) . By inhibiting TXA2 synthase, the compound reduces the production of TXA2, which is known to stimulate platelet aggregation and smooth muscle contraction .
Pharmacokinetics
The pharmacokinetics of Ozagrel impurity VI has been studied in rats . The plasma concentration-time profile of Ozagrel was found to be bi-exponential with a rapid terminal decay . Metabolites M1 and M2 appeared in plasma immediately after intravenous dosing of the parent drug . Similar patterns of metabolites were observed in plasma after oral dosing . A saturable first-pass clearance was seen at a high dose of oral ozagrel .
Result of Action
The inhibition of TXA2 synthesis by Ozagrel impurity VI results in the blocking of platelet aggregation, bronchoconstriction, and vasoconstriction in animal models . For example, Ozagrel has been shown to inhibit the formation of atherosclerotic plaques in aortic grafts in rats .
Action Environment
The metabolic pathway of Ozagrel impurity VI in rats involves the conversion of the parent drug to M2 and M1 and the conversion of M2 to M1 . Ozagrel was partly metabolized to M2 and M1 in rat intestinal mucosa, although the main metabolic site might be in the liver . These findings suggest that the action, efficacy, and stability of Ozagrel impurity VI can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism .
properties
IUPAC Name |
(E)-3-[4-(hydroxymethyl)phenyl]prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6,11H,7H2,(H,12,13)/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVWJXSDIOLYPW-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233118 | |
Record name | (2E)-3-[4-(Hydroxymethyl)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301233118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1332370-00-9 | |
Record name | (2E)-3-[4-(Hydroxymethyl)phenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332370-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-[4-(Hydroxymethyl)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301233118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.